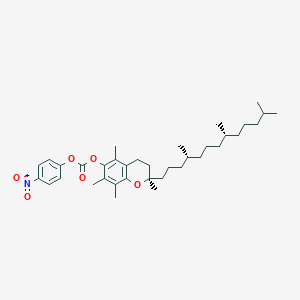
Tocopherol-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tocopherol-PNP is a synthetic derivative of tocopherol, which belongs to the vitamin E family. Tocopherols are lipophilic antioxidants that play a crucial role in protecting cells from oxidative damage. This compound is designed to enhance the stability and bioavailability of tocopherol, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tocopherol-PNP involves several steps, starting with the preparation of the chromanol ring, which is the core structure of tocopherol The chromanol ring is then functionalized with a phytyl side chain through a series of chemical reactions, including alkylation and reduction
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process includes purification steps such as crystallization and chromatography to ensure the final product meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Tocopherol-PNP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tocopherol quinone, a reaction that is crucial for its antioxidant activity.
Reduction: The compound can be reduced back to its original form, allowing it to act as a continuous antioxidant.
Substitution: this compound can undergo substitution reactions, where functional groups on the chromanol ring are replaced with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include tocopherol quinone (from oxidation) and various substituted tocopherol derivatives (from substitution reactions).
Scientific Research Applications
Tocopherol-PNP has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antioxidant mechanisms and reactions.
Biology: Investigated for its role in protecting cells from oxidative stress and its potential therapeutic effects.
Medicine: Explored for its potential in treating diseases related to oxidative damage, such as cardiovascular diseases and cancer.
Industry: Used in the formulation of cosmetics and skincare products due to its antioxidant properties.
Mechanism of Action
Tocopherol-PNP exerts its effects primarily through its antioxidant activity. It acts as a radical scavenger, neutralizing free radicals and preventing oxidative damage to cellular components. The compound targets lipid bilayers in cell membranes, protecting them from peroxidation. The PNP group enhances the compound’s stability, allowing it to remain active for longer periods.
Comparison with Similar Compounds
Similar Compounds
Tocopherol: The natural form of vitamin E, with strong antioxidant properties.
Tocotrienols: Another group of vitamin E compounds with unsaturated side chains, known for their potent antioxidant activity.
Plastochromanols: Lipophilic antioxidants similar to tocopherols, found in plants and algae.
Uniqueness of Tocopherol-PNP
This compound is unique due to its enhanced stability and solubility compared to natural tocopherols
Properties
Molecular Formula |
C36H53NO6 |
|---|---|
Molecular Weight |
595.8 g/mol |
IUPAC Name |
(4-nitrophenyl) [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] carbonate |
InChI |
InChI=1S/C36H53NO6/c1-24(2)12-9-13-25(3)14-10-15-26(4)16-11-22-36(8)23-21-32-29(7)33(27(5)28(6)34(32)43-36)42-35(38)41-31-19-17-30(18-20-31)37(39)40/h17-20,24-26H,9-16,21-23H2,1-8H3/t25-,26-,36-/m1/s1 |
InChI Key |
CLQIBMXXWRIYFN-PDOBOUQHSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


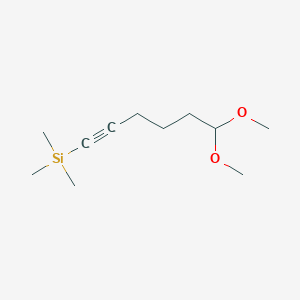

![1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720709.png)

![5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13720718.png)
![trans 4-[(Tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid methyl ester](/img/structure/B13720720.png)
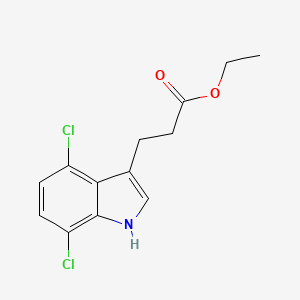
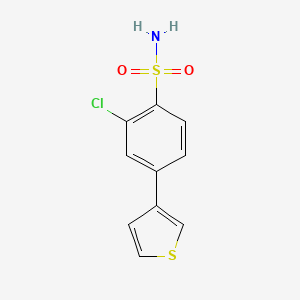
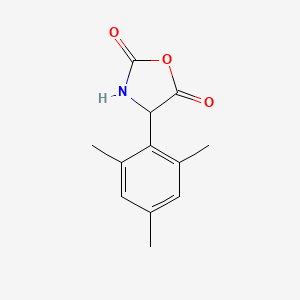
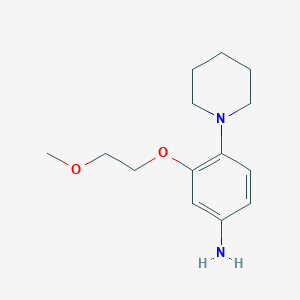

![all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B13720747.png)
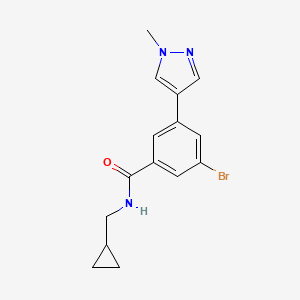
![Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate](/img/structure/B13720765.png)
